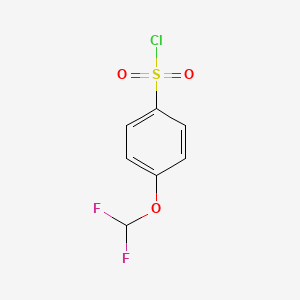

4-(Difluoromethoxy)benzenesulfonyl chloride

Description

The exact mass of the compound 4-(Difluoromethoxy)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Difluoromethoxy)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-5(2-4-6)13-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZLDHZFNLCQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380819 | |

| Record name | 4-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-34-4 | |

| Record name | 4-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)benzenesulfonyl chloride, a specialized organic compound, serves as a critical building block in contemporary organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical and agrochemical agents. The incorporation of the difluoromethoxy group can significantly modulate the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical properties of 4-(Difluoromethoxy)benzenesulfonyl chloride, supported by detailed experimental methodologies.

Core Physical Properties

The physical characteristics of 4-(Difluoromethoxy)benzenesulfonyl chloride are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

| Physical Property | Value |

| CAS Number | 351003-34-4 |

| Molecular Formula | C₇H₅ClF₂O₃S |

| Molecular Weight | 242.63 g/mol [1] |

| Appearance | Clear to pale yellow liquid[1][2] |

| Boiling Point | Approx. 265-266 °C[1] |

| Density | 1.523 g/mL at 25 °C[1] |

| Solubility | Limited solubility in most common solvents; slight solubility in chloroform and dimethyl sulfoxide (DMSO).[1] |

Experimental Protocols

The following sections detail the standard experimental procedures that can be employed to determine the key physical properties of 4-(Difluoromethoxy)benzenesulfonyl chloride.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like 4-(Difluoromethoxy)benzenesulfonyl chloride, a simple distillation apparatus is commonly used.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a condenser

-

Thermometer

-

Receiving flask

-

Boiling chips

Procedure:

-

A small quantity (e.g., 5-10 mL) of 4-(Difluoromethoxy)benzenesulfonyl chloride is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

The heating mantle is turned on and the liquid is heated to a gentle boil.

-

As the vapor condenses and drips into the receiving flask, the temperature is monitored.

-

The temperature at which a steady distillation rate is achieved is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

Procedure:

-

The empty pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with 4-(Difluoromethoxy)benzenesulfonyl chloride, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 25 °C).

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents provides insight into the polarity and potential applications of the compound.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, chloroform, DMSO)

Procedure:

-

A small, measured amount of 4-(Difluoromethoxy)benzenesulfonyl chloride (e.g., 10 mg) is placed into a series of test tubes.

-

A small volume (e.g., 1 mL) of a specific solvent is added to each test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

The mixture is then allowed to stand and is visually inspected for the presence of undissolved solute.

-

The compound is classified as soluble, partially soluble, or insoluble in each solvent. For compounds like 4-(Difluoromethoxy)benzenesulfonyl chloride that are reactive with water, observations of any reaction (e.g., fuming) should also be noted.

Synthetic Utility Workflow

4-(Difluoromethoxy)benzenesulfonyl chloride is primarily utilized as a reactant in organic synthesis to introduce the 4-(difluoromethoxy)phenylsulfonyl moiety into other molecules. This functional group can impart desirable properties to the target compound. The general workflow for its application is depicted below.

Conclusion

This technical guide has detailed the key physical properties of 4-(Difluoromethoxy)benzenesulfonyl chloride and provided standardized protocols for their determination. Understanding these properties is essential for the safe and effective use of this versatile reagent in research and development, particularly in the fields of medicinal chemistry and materials science. The synthetic workflow diagram illustrates its primary role as a precursor for introducing the valuable 4-(difluoromethoxy)phenylsulfonyl group into a wide range of molecules.

References

In-Depth Technical Guide: 4-(Difluoromethoxy)benzenesulfonyl Chloride

CAS Number: 351003-34-4

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that has emerged as a valuable building block in medicinal chemistry and organic synthesis. The incorporation of the difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The highly reactive sulfonyl chloride moiety serves as a versatile handle for the construction of sulfonamides and sulfonate esters, which are prominent pharmacophores in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-(difluoromethoxy)benzenesulfonyl chloride, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 4-(difluoromethoxy)benzenesulfonyl chloride is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 351003-34-4 |

| Molecular Formula | C₇H₅ClF₂O₃S |

| Molecular Weight | 242.63 g/mol |

| Appearance | Clear liquid |

| Boiling Point | 265-266 °C |

| Density | 1.523 g/mL at 25 °C |

| Solubility | Limited solubility in common solvents, with slight solubility in chloroform and dimethyl sulfoxide (DMSO).[1] |

| ¹H NMR (CDCl₃) | Aromatic protons ortho to the sulfonyl chloride group resonate at 7.8-8.1 ppm (d), while protons meta to the sulfonyl group appear at 7.0-7.3 ppm. The difluoromethoxy CHF₂ proton exhibits a characteristic triplet at 6.5-7.0 ppm. |

| FT-IR (cm⁻¹) | Aromatic C-H stretching: 3100-3050. Aromatic C=C stretching: 1600-1475. Asymmetric S=O stretching: 1410-1370. Symmetric S=O stretching: 1200-1110. |

| Thermal Stability | Thermally stable under ambient conditions but is sensitive to moisture and may decompose at elevated temperatures.[1] |

Synthesis and Experimental Protocols

The synthesis of 4-(difluoromethoxy)benzenesulfonyl chloride can be achieved through multiple routes. The most common strategies involve the sulfonation of a difluoromethoxy-substituted benzene precursor.

Synthesis of 4-(Difluoromethoxy)aniline (Precursor)

A common precursor for the synthesis of the title compound is 4-(difluoromethoxy)aniline. A typical synthetic route starts from 4-nitrophenol.

Protocol:

-

Difluoromethoxylation of 4-Nitrophenol: 4-Nitrophenol is reacted with a difluoromethylating agent, such as monochlorodifluoromethane (freon-22), in the presence of a base (e.g., sodium hydroxide) to yield 4-(difluoromethoxy)nitrobenzene.[2]

-

Reduction of the Nitro Group: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine. A common method involves catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or reduction with metals such as iron or tin in an acidic medium.[2] Another approach utilizes hydrazine hydrate with a catalyst combination of ferric oxide and activated carbon.[2]

Synthesis of 4-(Difluoromethoxy)benzenesulfonyl Chloride

Two primary methods for the synthesis of the title compound are outlined below.

This method involves the direct chlorosulfonation of 1-(difluoromethoxy)benzene.

Protocol:

-

To a stirred solution of 1-(difluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane), chlorosulfonic acid is added dropwise at a low temperature (e.g., 0-5 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent.

-

The organic layer is washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 4-(difluoromethoxy)benzenesulfonyl chloride.[1][3]

This method utilizes the precursor synthesized in section 3.1.

Protocol:

-

Diazotization: 4-(Difluoromethoxy)aniline is dissolved in an acidic medium (e.g., a mixture of hydrochloric acid and acetic acid) and cooled to a low temperature (-5 to 0 °C). An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.

-

Sulfonylchlorination (Sandmeyer-type reaction): The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

-

The reaction mixture is stirred, and upon completion, the product is isolated by extraction with an organic solvent.

-

The organic extract is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

The reactivity of 4-(difluoromethoxy)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, found in a vast number of approved drugs. 4-(Difluoromethoxy)benzenesulfonyl chloride readily reacts with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-substituted sulfonamides.

General Protocol for Sulfonamide Synthesis:

-

The amine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

A base, such as pyridine or triethylamine, is added to the solution.

-

A solution of 4-(difluoromethoxy)benzenesulfonyl chloride in the same solvent is added dropwise at 0 °C.

-

The reaction is typically stirred at room temperature until completion.

-

Work-up involves washing with aqueous acid to remove the base, followed by washing with water and brine.

-

The organic layer is dried and concentrated, and the product is purified by crystallization or chromatography.

References

- 1. Buy 4-(Difluoromethoxy)benzenesulfonyl chloride | 351003-34-4 [smolecule.com]

- 2. CN101678007A - gonadotropin-releasing hormone receptor antagonists and methods relating thereto - Google Patents [patents.google.com]

- 3. CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Difluoromethoxy)benzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction

4-(Difluoromethoxy)benzenesulfonyl chloride is a fluorinated organic compound of increasing interest in medicinal chemistry and chemical biology. The presence of the difluoromethoxy group offers unique physicochemical properties that can enhance the pharmacological profile of drug candidates, including improved metabolic stability and receptor binding affinity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

4-(Difluoromethoxy)benzenesulfonyl chloride is a versatile building block in organic synthesis. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₂O₃S | [1] |

| Molecular Weight | 242.63 g/mol | [1] |

| CAS Number | 351003-34-4 | [1] |

| Appearance | Clear liquid | [1] |

| Density | 1.523 g/mL at 25 °C | [1] |

| Boiling Point | ~265-266 °C | [1] |

| InChI | InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-5(2-4-6)13-7(9)10/h1-4,7H | [1] |

| SMILES | C1=CC(=CC=C1OC(F)F)S(=O)(=O)Cl | [1] |

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as doublets in the downfield region. The difluoromethoxy proton would likely present as a triplet due to coupling with the two fluorine atoms. |

| ¹³C NMR | Aromatic carbons would show distinct signals, with the carbon attached to the difluoromethoxy group being significantly influenced by the fluorine atoms. The difluoromethoxy carbon would appear as a triplet. |

| ¹⁹F NMR | A signal corresponding to the -OCF₂H group would be expected, likely as a doublet due to coupling with the proton. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine and sulfur. Fragmentation would likely involve the loss of the sulfonyl chloride group. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the S=O stretches of the sulfonyl chloride group would be prominent, typically in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1110-1200 cm⁻¹ (symmetric)[1]. Aromatic C-H and C=C stretching vibrations would also be present[1]. |

Synthesis and Reactivity

4-(Difluoromethoxy)benzenesulfonyl chloride is typically synthesized through the sulfonation of difluoromethoxybenzene followed by chlorination of the resulting sulfonic acid. Its primary reactivity is centered around the electrophilic sulfonyl chloride group, which readily reacts with nucleophiles.

Illustrative Synthesis Protocol

The following is a generalized protocol for the synthesis of aryl sulfonyl chlorides, adapted for 4-(difluoromethoxy)benzenesulfonyl chloride.

Step 1: Sulfonation of Difluoromethoxybenzene

-

To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add difluoromethoxybenzene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate, 4-(difluoromethoxy)benzenesulfonic acid, is collected by filtration and washed with cold water.

Step 2: Chlorination of 4-(Difluoromethoxy)benzenesulfonic acid

-

Treat the crude 4-(difluoromethoxy)benzenesulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

-

Heat the mixture under reflux until the reaction is complete, as monitored by the cessation of gas evolution.

-

Cool the reaction mixture and carefully pour it into cold water.

-

The product, 4-(difluoromethoxy)benzenesulfonyl chloride, will separate as an oil.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Reaction with Primary Amines: Sulfonamide Formation

A key application of 4-(difluoromethoxy)benzenesulfonyl chloride is the synthesis of sulfonamides through its reaction with primary or secondary amines.

Illustrative Protocol for Sulfonamide Synthesis

-

Dissolve the primary amine in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-(difluoromethoxy)benzenesulfonyl chloride in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Chemical Biology

The unique properties of the difluoromethoxy group make 4-(difluoromethoxy)benzenesulfonyl chloride a valuable reagent in drug discovery and chemical biology.

Medicinal Chemistry: A Building Block for Bioactive Molecules

The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyl or methoxy groups, while offering improved metabolic stability by blocking sites of oxidation. Its ability to act as a hydrogen bond donor can also lead to enhanced binding affinity with biological targets. This compound is therefore an attractive starting material for the synthesis of novel therapeutic agents, including potential antitumor compounds[1].

The incorporation of the difluoromethoxy moiety has been particularly successful in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. One such pathway is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for immune responses and cell proliferation[2].

Proteomics Research: A Potential Chemical Probe

Aryl sulfonyl halides are known to react with nucleophilic residues on proteins, such as lysine and tyrosine. This reactivity makes 4-(difluoromethoxy)benzenesulfonyl chloride a potential chemical probe for activity-based protein profiling (ABPP) and for covalently modifying proteins of interest. The difluoromethoxy group can serve as a unique tag for identification and characterization by mass spectrometry.

Hypothetical Proteomics Workflow

The following workflow illustrates how 4-(difluoromethoxy)benzenesulfonyl chloride could be used in a chemical proteomics experiment to identify protein targets.

Safety and Handling

4-(Difluoromethoxy)benzenesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is likely corrosive and an irritant to the skin, eyes, and respiratory tract. Due to the presence of the sulfonyl chloride group, it will react with water, potentially releasing hydrochloric acid fumes. Therefore, it should be stored in a cool, dry place under an inert atmosphere. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are illustrative and based on general chemical principles and procedures for similar compounds. Researchers should consult relevant literature and perform their own risk assessments before conducting any experiments.

References

4-(Difluoromethoxy)benzenesulfonyl chloride structure and functional groups

An In-depth Technical Guide to 4-(Difluoromethoxy)benzenesulfonyl Chloride

Introduction

4-(Difluoromethoxy)benzenesulfonyl chloride is a versatile organic compound utilized as a building block in the synthesis of various molecules of scientific interest, particularly in medicinal chemistry and materials science.[1] Its chemical structure, characterized by a benzene ring substituted with a difluoromethoxy group and a sulfonyl chloride group, imparts unique reactivity and properties. This guide provides a comprehensive overview of its structure, functional groups, physicochemical properties, and representative synthesis protocols.

Chemical Structure and Functional Groups

The molecular structure of 4-(Difluoromethoxy)benzenesulfonyl chloride consists of a central benzene ring. Attached to this ring are two key functional groups that dictate its chemical behavior:

-

Difluoromethoxy Group (-OCHF₂): This group is a bioisostere of other functionalities and can influence the electronic properties of the benzene ring. It acts as a mild electron-withdrawing substituent.[1] The presence of fluorine atoms can enhance metabolic stability and lipophilicity in derivative molecules.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive functional group. The sulfur atom is electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to its use in synthesis, allowing for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2]

The molecular geometry is expected to feature a planar aromatic ring with the sulfonyl chloride group positioned perpendicular to it, consistent with a tetrahedral sulfur coordination.[1]

Caption: Molecular structure of 4-(Difluoromethoxy)benzenesulfonyl chloride.

Physicochemical Properties

The quantitative data for 4-(Difluoromethoxy)benzenesulfonyl chloride are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClF₂O₃S | [1][3] |

| Molecular Weight | 242.63 g/mol | [1][3] |

| CAS Number | 351003-34-4 | [1][3] |

| Appearance | Clear liquid | [1][2] |

| Boiling Point | ~265-266 °C | [1] |

| Density | 1.523 g/mL at 25 °C | [1] |

| Solubility | Limited in most solvents; slight solubility in chloroform and DMSO | [1] |

Spectroscopic Data

Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands that correspond to the compound's functional groups.[1]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3050 |

| Aromatic C=C | Stretching | 1600-1475 |

| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1410-1370 |

| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1200-1110 |

Experimental Protocols: Synthesis

Several methods can be employed for the synthesis of 4-(Difluoromethoxy)benzenesulfonyl chloride, including the sulfonation of difluoromethoxybenzene with chlorosulfonic acid or the chlorination of a corresponding sulfonic acid derivative.[1] A common and illustrative laboratory-scale synthesis involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction.

Representative Protocol for Synthesis:

This protocol is adapted from the synthesis of a structurally related compound, 4-(trifluoromethoxy)benzenesulfonyl chloride, and represents a plausible route.

Step 1: Preparation of 4-(Difluoromethoxy)aniline Diazonium Salt

-

In a four-necked flask, add 4-(difluoromethoxy)aniline to a solution of hydrochloric acid in water at room temperature and stir for 1 hour to form the hydrochloride salt.

-

Cool the reaction mixture to between -20°C and 5°C.

-

Under vigorous stirring, slowly add a solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Continue stirring for 1 hour after the addition is complete to ensure full formation of the diazonium salt solution.

Step 2: Preparation of 4-(Difluoromethoxy)benzenesulfonyl Chloride

-

In a separate 2000 mL four-necked flask, prepare a bottom material consisting of hydrochloric acid, a catalytic amount of cupric chloride, and sodium bisulfite.

-

Cool this mixture to between -20°C and 5°C.

-

Slowly add the diazonium salt solution prepared in Step 1 to the bottom material over approximately 5 hours, maintaining the low temperature.

-

After the addition, allow the mixture to remain at this temperature for 1 hour.

-

Allow the mixture to warm to room temperature and separate into layers.

-

Collect the organic (oil) layer, which contains the crude 4-(difluoromethoxy)benzenesulfonyl chloride.

-

The crude product can be purified by washing with water and subsequent distillation under reduced pressure.[4][5]

Caption: Representative workflow for the synthesis of the target compound.

Applications in Research and Development

4-(Difluoromethoxy)benzenesulfonyl chloride is a key intermediate in several areas:

-

Organic Synthesis: It serves as a reagent for introducing the 4-(difluoromethoxy)phenylsulfonyl moiety into organic molecules, which is valuable in the creation of pharmaceuticals and agrochemicals.[1]

-

Medicinal Chemistry: The sulfonamide derivatives prepared from this compound are of significant interest. Sulfonamides are a well-known class of pharmacophores found in numerous therapeutic agents.[1]

-

Proteomics Research: The reactivity of the sulfonyl chloride group allows it to be used as a biochemical tool for modifying proteins or peptides.[1]

-

Material Science: It is employed in the development of new materials where specific chemical properties conferred by the difluoromethoxy group are desired.[1]

Safety and Handling

4-(Difluoromethoxy)benzenesulfonyl chloride is considered a corrosive and reactive compound.[1][2]

-

Hazards: It is likely to be irritating and corrosive to the skin and eyes. Upon contact with water or moisture, it may react to release corrosive hydrochloric acid fumes.[1][2]

-

Precautions: Standard laboratory safety protocols for handling corrosive chemicals should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a face shield. All work should be conducted in a well-ventilated fume hood.[2]

References

Solubility Profile of 4-(Difluoromethoxy)benzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(difluoromethoxy)benzenesulfonyl chloride, a key reagent in contemporary organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document outlines its solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and illustrates its primary application in the synthesis of sulfonamides.

Introduction

4-(Difluoromethoxy)benzenesulfonyl chloride (CAS No. 351003-34-4) is a substituted aromatic sulfonyl chloride featuring a difluoromethoxy group at the para position. This functional group imparts unique electronic properties and can enhance the metabolic stability and pharmacokinetic profile of derivative molecules. The utility of this compound as a synthetic building block is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. Understanding its solubility is therefore paramount for optimizing synthetic methodologies.

Quantitative Solubility Data

Precise quantitative solubility data for 4-(difluoromethoxy)benzenesulfonyl chloride is not extensively reported in publicly available literature. However, based on qualitative observations and the solubility of structurally analogous compounds such as benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride, the following table provides an estimated solubility profile. It is crucial to note that this compound is highly reactive towards protic solvents and water.

| Solvent | Chemical Formula | Type | Estimated Solubility (at 25°C) | Remarks |

| Chloroform | CHCl₃ | Halogenated | Soluble | A suitable solvent for reactions and spectroscopic analysis. |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble | Commonly used for reactions involving sulfonyl chlorides. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | Soluble | Use with caution; ensure anhydrous conditions to prevent hydrolysis. |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Ester | Soluble | A moderately polar solvent suitable for reactions and extractions. |

| Acetonitrile | CH₃CN | Aprotic, Polar | Soluble | A common solvent for organic reactions. |

| Toluene | C₇H₈ | Aromatic | Sparingly Soluble | Lower solubility expected due to the polar nature of the sulfonyl chloride. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Insoluble in nonpolar aliphatic hydrocarbons. |

| Methanol | CH₃OH | Protic, Polar | Reactive | Reacts to form the corresponding methyl sulfonate ester. |

| Ethanol | C₂H₅OH | Protic, Polar | Reactive | Reacts to form the corresponding ethyl sulfonate ester. |

| Water | H₂O | Protic, Polar | Reactive | Undergoes rapid hydrolysis to 4-(difluoromethoxy)benzenesulfonic acid. |

Experimental Protocols for Solubility Determination

Given the reactive nature of 4-(difluoromethoxy)benzenesulfonyl chloride, particularly its sensitivity to moisture, the following gravimetric method (shake-flask method) should be conducted with stringent anhydrous techniques.

Objective: To determine the solubility of 4-(difluoromethoxy)benzenesulfonyl chloride in a given anhydrous organic solvent at a specific temperature.

Materials:

-

4-(Difluoromethoxy)benzenesulfonyl chloride

-

Anhydrous organic solvent of interest

-

Oven-dried glassware (e.g., screw-capped vials, volumetric flasks, pipettes)

-

Analytical balance (4-decimal place)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Inert gas (e.g., Nitrogen or Argon)

-

Dessicator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(difluoromethoxy)benzenesulfonyl chloride to a pre-weighed, oven-dried screw-capped vial under an inert atmosphere.

-

Record the initial mass of the vial and the compound.

-

Using a dry syringe, add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a dry, pre-warmed (to the experimental temperature) gas-tight syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed, oven-dried collection vial. This step must be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Gravimetric Analysis:

-

Record the mass of the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the collection vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the solid residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

4. Calculation of Solubility:

-

Mass of dissolved solid (m_solute): Final mass of vial + residue - Initial mass of empty vial

-

Mass of solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Solubility ( g/100 mL solvent): (m_solute / Volume of aliquot withdrawn) * 100

Core Application: Synthesis of Sulfonamides

4-(Difluoromethoxy)benzenesulfonyl chloride is a pivotal reagent for the synthesis of sulfonamides, a crucial functional group in many pharmaceutical agents. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Caption: Reaction pathway for the synthesis of primary and secondary sulfonamides.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 4-(difluoromethoxy)benzenesulfonyl chloride.

Caption: Workflow for gravimetric solubility determination.

Spectroscopic and Analytical Profile of 4-(Difluoromethoxy)benzenesulfonyl Chloride: A Technical Guide

Introduction

4-(Difluoromethoxy)benzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique difluoromethoxy group can impart desirable properties such as increased metabolic stability and lipophilicity to target molecules. This technical guide provides a comprehensive overview of the spectroscopic data for 4-(difluoromethoxy)benzenesulfonyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a workflow for its analytical characterization are also presented to support researchers and scientists in its application.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(Difluoromethoxy)benzenesulfonyl chloride (Molecular Formula: C₇H₅ClF₂O₃S, Molecular Weight: 242.63 g/mol ).[1] It is important to note that while some data is based on experimental findings for analogous compounds, other values are predicted based on established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.1 - 8.2 | Doublet (d) | ~ 8.0 - 9.0 | 2H, Aromatic (H-2, H-6) |

| ~ 7.4 - 7.5 | Doublet (d) | ~ 8.0 - 9.0 | 2H, Aromatic (H-3, H-5) |

| ~ 6.8 - 7.0 | Triplet (t) | ~ 72.0 - 74.0 | 1H, -OCHF₂ |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 157 | C-4 (Aromatic, attached to -OCHF₂) |

| ~ 138 - 140 | C-1 (Aromatic, attached to -SO₂Cl) |

| ~ 130 - 132 | C-2, C-6 (Aromatic) |

| ~ 118 - 120 | C-3, C-5 (Aromatic) |

| ~ 114 - 116 (t) | -OCHF₂ |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: CFCl₃ (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -80 to -90 | Doublet (d) | ~ 72.0 | -OCHF₂ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3050 | Medium | Aromatic C-H Stretch |

| 1600 - 1475 | Medium to Strong | Aromatic C=C Stretch |

| 1410 - 1370 | Strong | Asymmetric S=O Stretch |

| 1200 - 1110 | Strong | Symmetric S=O Stretch |

| ~ 1050 - 1150 | Strong | C-F Stretch |

| ~ 1250 - 1200 | Strong | Ar-O Stretch |

| ~ 600 - 500 | Strong | S-Cl Stretch |

MS (Mass Spectrometry) Data (Predicted Fragmentation)

| m/z | Ion |

| 242/244 | [M]⁺ (Molecular Ion) |

| 177 | [M - SO₂Cl]⁺ |

| 143 | [M - Cl]⁺ |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for 4-(Difluoromethoxy)benzenesulfonyl chloride are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(Difluoromethoxy)benzenesulfonyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external reference.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Employ a standard pulse sequence with a flip angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon signals (e.g., 0-160 ppm).

-

Employ a flip angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be necessary to obtain a quality spectrum.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to include the expected chemical shift of the difluoromethoxy group (e.g., -70 to -100 ppm).

-

Use a standard pulse sequence without proton decoupling to observe the coupling with the methoxy proton.

-

IR Spectroscopy

-

Sample Preparation: As 4-(Difluoromethoxy)benzenesulfonyl chloride is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition:

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the molecular ion (e.g., m/z 50-300).

-

Analyze the resulting fragmentation pattern to confirm the structure.

-

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of 4-(Difluoromethoxy)benzenesulfonyl chloride is depicted in the following diagram.

References

The Difluoromethoxy Group (-OCF₂H): A Technical Guide to a Rising Star in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method for fine-tuning physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely versatile and valuable substituent. This technical guide provides an in-depth overview of the role of the difluoromethoxy group in drug design, covering its impact on key drug-like properties, synthesis, and application in successful therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties: A Profile of Nuance and Power

The difluoromethoxy group imparts a unique combination of steric and electronic properties that distinguish it from its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its ability to act as a lipophilic hydrogen bond donor is a rare and highly valuable characteristic in drug design.[1]

Lipophilicity, Electronics, and Hydrogen Bonding

The -OCF₂H group moderately increases lipophilicity, offering a subtle alternative to the more lipophilic -OCF₃ group.[1] This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. Electronically, the group is weakly electron-withdrawing.[1]

A defining feature is the acidity of its hydrogen atom, which allows the -OCF₂H group to function as a hydrogen bond donor.[2] This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often maintaining crucial binding interactions with a target protein while improving metabolic stability.[1][3]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Hydroxyl (-OH) |

| Hansch π Parameter¹ | -0.02 | +0.45 (approx.)[4] | +1.04[5] | -0.67 |

| Hammett σp Constant² | -0.27 | +0.14[1] | +0.35 | -0.37 |

| H-Bonding Capability | Acceptor | Donor & Acceptor[2] | Acceptor Only | Donor & Acceptor |

¹The Hansch parameter (π) quantifies the lipophilicity of a substituent. ²The Hammett constant (σp) describes the electron-donating or -withdrawing influence of a substituent on an aromatic ring.

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is the enhancement of a drug's metabolic stability. The strong carbon-fluorine bonds are highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1]

By replacing metabolically labile groups, such as a methoxy group which is prone to O-demethylation, the -OCF₂H moiety can significantly increase a drug's plasma half-life and improve its oral bioavailability.[2][6] This increased metabolic robustness is a critical advantage in designing durable and effective therapeutics.[7]

Table 2: Representative Metabolic Stability Data in Human Liver Microsomes (HLM)

| Compound Structure | Substituent | HLM Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Rationale for Change |

| Phenyl-X | -OCH₃ | < 15 | High | Susceptible to O-demethylation |

| Phenyl-X | -OCF₂H | > 60 | Low | C-F bonds block oxidative metabolism[6] |

| Pyridyl-X | -CH₃ | 25 | Moderate | Susceptible to benzylic oxidation |

| Pyridyl-X | -OCF₂H | > 90 | Low | Blocks oxidation and O-dealkylation pathways |

(Data are representative and compiled from general principles and findings in medicinal chemistry literature.[1][6][8])

Synthesis of Difluoromethoxy-Containing Compounds

Historically, the installation of the -OCF₂H group was challenging. However, modern synthetic methods have made this valuable motif more accessible. Common strategies involve the O-difluoromethylation of phenols and alcohols using various difluorocarbene precursors.[4]

More recently, visible-light photoredox catalysis has emerged as a powerful and mild method for generating difluoromethyl radicals and achieving difluoromethoxylation under gentle conditions, expanding the scope and functional group tolerance of these transformations.[4][9]

Key Experimental Protocols

Protocol 1: O-Difluoromethylation of Phenols via Thermal Difluorocarbene Generation

This protocol describes a common and robust method for synthesizing aryl difluoromethyl ethers from the corresponding phenols using sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene precursor.

Materials:

-

Substituted Phenol (1.0 equiv)

-

Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add the phenol (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, 17.6 mmol) and cesium carbonate (26.4 mmol).[10]

-

Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.[11]

-

Add anhydrous DMF (0.2 M solution) via syringe.[10]

-

Degas the solution with a stream of nitrogen for 1 hour while stirring.[11]

-

Under a positive pressure of nitrogen, quickly add sodium 2-chloro-2,2-difluoroacetate (49.3 mmol) in one portion.[10]

-

Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C in an oil bath.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash sequentially with water (3x) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[1]

Protocol 2: Visible-Light Photocatalytic Hydroxydifluoromethylation of Alkenes

This protocol outlines a modern approach to generate β-CF₂H-substituted alcohols from alkenes using a photoredox catalyst.

Materials:

-

Alkene (e.g., 4-methylstyrene, 1.0 equiv)

-

N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent, 1.2 equiv) as the CF₂H source.[9]

-

fac-[Ir(ppy)₃] (Iridium photocatalyst, 1-2 mol%).[11]

-

Solvent system (e.g., Acetonitrile/Water mixture, 9:1).[9]

-

Blue LED light source (λₘₐₓ = 425 nm).[11]

Procedure:

-

In a reaction vial, combine the alkene (0.2 mmol), Hu's reagent (0.24 mmol), and fac-[Ir(ppy)₃] (0.002 mmol).

-

Add the acetonitrile/water solvent mixture (2.0 mL).

-

Seal the vial and degas the solution by sparging with nitrogen for 15 minutes.

-

Place the vial approximately 5 cm from the blue LED light source and begin irradiation with vigorous stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrate.

-

Upon completion, quench the reaction by opening the vial to air.

-

Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the β-CF₂H-substituted alcohol.[9]

Visualization of Workflows and Signaling Pathways

Diagrams generated with Graphviz provide clear visual representations of complex processes and relationships relevant to drug discovery programs incorporating the -OCF₂H group.

Experimental and Logic Workflows

The decision-making process for analog synthesis and evaluation follows a logical progression from design to clinical candidacy.

Case Study 1: Roflumilast and the PDE4 Signaling Pathway

Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of COPD. The difluoromethoxy group is critical to its potency and metabolic stability.[1] Roflumilast acts by increasing intracellular levels of cyclic AMP (cAMP).[1]

Case Study 2: JAK Inhibitors and the JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[12] Small molecule JAK inhibitors are used to treat autoimmune diseases. Incorporating a difluoromethoxy group can enhance the drug-like properties of these inhibitors.

Conclusion

The difluoromethoxy group is a powerful and strategic tool in the medicinal chemist's armamentarium.[2] Its unique profile—offering moderate lipophilicity, hydrogen bond donating capability, and significantly enhanced metabolic stability—provides a nuanced approach to optimizing lead compounds.[1][2] By replacing metabolically vulnerable moieties, the -OCF₂H group can dramatically improve pharmacokinetic properties while maintaining or even enhancing biological activity. The successful application of this group in marketed drugs like Pantoprazole and Roflumilast underscores its proven value, and as synthetic methodologies continue to advance, the difluoromethoxy group is poised to play an even greater role in the development of next-generation therapeutics.[1]

References

- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 4. droracle.ai [droracle.ai]

- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 11. Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

An In-depth Technical Guide to the Chemistry of Sulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds characterized by a sulfonyl functional group attached to a chlorine atom. Their significance in organic chemistry, particularly in the realms of medicinal chemistry and drug development, cannot be overstated. The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety makes it a versatile reagent for the synthesis of a wide array of organic compounds, most notably sulfonamides and sulfonate esters.[1][2] This technical guide provides a comprehensive overview of the core chemistry of sulfonyl chlorides, including their synthesis, key reactions, and applications, with a focus on methodologies and data relevant to research and drug development professionals.

Synthesis of Sulfonyl Chlorides

The preparation of sulfonyl chlorides can be achieved through several synthetic routes, starting from various precursors. The choice of method often depends on the nature of the desired R-group (aliphatic or aromatic) and the availability of starting materials.

From Thiols and Disulfides

A common and efficient method for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols or disulfides.[3][4] This transformation can be accomplished using various oxidizing and chlorinating agents. A highly effective reagent system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which allows for the rapid and high-yielding conversion of a broad range of thiols to their corresponding sulfonyl chlorides under mild conditions.[3]

Experimental Protocol: Synthesis of Sulfonyl Chlorides from Thiols using H₂O₂/SOCl₂ [3]

-

Reaction Setup: To a solution of the thiol (1 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) at room temperature, add hydrogen peroxide (3 mmol, 30% aqueous solution).

-

Reagent Addition: Slowly add thionyl chloride (1 mmol) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically very fast, often completing within minutes.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude sulfonyl chloride can be purified by flash column chromatography or distillation.

Table 1: Synthesis of Sulfonyl Chlorides from Thiols via Oxidative Chlorination

| Starting Thiol | Oxidizing/Chlorinating Agent | Solvent | Reaction Time | Yield (%) | Reference |

| Thiophenol | H₂O₂ / SOCl₂ | CH₂Cl₂ | 1 min | 97 | [3] |

| 4-Methylthiophenol | H₂O₂ / SOCl₂ | CH₂Cl₂ | 1 min | 95 | [3] |

| Benzylthiol | NCS / HCl | CH₂Cl₂ | 1 h | 98 | [5] |

| 1-Dodecanethiol | H₂O₂ / ZrCl₄ | CH₂Cl₂ | 15 min | 92 | [4] |

NCS: N-Chlorosuccinimide

From Arenes (Chlorosulfonation)

Aromatic sulfonyl chlorides are frequently synthesized by the direct chlorosulfonation of arenes using chlorosulfonic acid (ClSO₃H).[6][7] This electrophilic aromatic substitution reaction is a cost-effective method for large-scale production.

Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride (TsCl) from Toluene [6][8]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (e.g., 5 equivalents) to 0-5 °C in an ice bath.

-

Reagent Addition: Add toluene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid p-toluenesulfonyl chloride will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like hexane or petroleum ether can be performed for further purification.

Caption: Synthesis of p-Toluenesulfonyl Chloride via Chlorosulfonation.

Key Reactions of Sulfonyl Chlorides

The high reactivity of the S-Cl bond makes sulfonyl chlorides valuable electrophiles in a variety of nucleophilic substitution reactions.

Sulfonamide Formation

The most prominent reaction of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides.[9][10] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key structural feature in numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[10] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[9][10]

Experimental Protocol: General Synthesis of Sulfonamides [1][11]

-

Reaction Setup: Dissolve the primary or secondary amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) and add a base (1.1-1.5 equivalents, e.g., triethylamine or pyridine). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude sulfonamide can be purified by flash column chromatography or recrystallization.

Caption: General Mechanism of Sulfonamide Formation.

Table 2: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | THF | 6 | 86 | [10] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | - | Quantitative | [10] |

| Benzenesulfonyl chloride | Cyclohexylamine | Triethylamine | Diethyl ether | - | 85 | [10] |

| Various aryl sulfonyl chlorides | Various amines | Microwave (no base) | Solvent-free | 0.05 - 0.12 | 85-97 | [12] |

Sulfonate Ester Formation

Sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters.[2] This reaction is crucial for converting a poor leaving group (hydroxyl group) into an excellent leaving group (sulfonate group, e.g., tosylate, mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[2]

Sulfonyl Chlorides as Protecting Groups for Amines

In multi-step organic synthesis, it is often necessary to protect reactive functional groups like amines to prevent unwanted side reactions. Sulfonyl chlorides provide a robust method for amine protection by converting them into stable sulfonamides.[9][13] The sulfonamide group is generally resistant to a wide range of acidic and basic conditions.[14]

Commonly used sulfonyl chlorides for this purpose include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl).[9] The choice of the protecting group depends on the required stability and the conditions for its eventual removal (deprotection).

Deprotection of Sulfonamides:

-

Acidic Hydrolysis: Harsh conditions, such as concentrated aqueous acid and heat, can cleave the sulfonamide bond.[9]

-

Reductive Cleavage: For more sensitive substrates, reductive conditions using dissolving metals (e.g., sodium in liquid ammonia) can be employed.[9]

Caption: Workflow for Amine Protection using Sulfonyl Chlorides.

Spectroscopic Characterization of Sulfonyl Chlorides

The characterization of sulfonyl chlorides is crucial for confirming their structure and purity. Standard spectroscopic techniques are employed for this purpose.

-

Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the carbon atom adjacent to the sulfonyl chloride group are deshielded and typically appear at a chemical shift (δ) of 3.5-4.0 ppm. Aromatic protons in arylsulfonyl chlorides appear in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon atom attached to the sulfonyl chloride group is also deshielded.

-

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound. A characteristic fragmentation pattern often involves the loss of the chlorine atom and the SO₂ group. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl) is a key indicator.

Table 3: Spectroscopic Data for Benzenesulfonyl Chloride

| Technique | Key Features | Reference |

| IR (cm⁻¹) | ~1380 (S=O, asym), ~1180 (S=O, sym) | [15] |

| ¹H NMR (CDCl₃, δ ppm) | 7.6-8.1 (multiplet, aromatic protons) | [16] |

| MS (m/z) | 176 (M⁺), 141 (M⁺ - Cl), 111, 77 (C₆H₅⁺) | [17] |

Conclusion

Sulfonyl chlorides are indispensable reagents in modern organic and medicinal chemistry. Their facile synthesis and high reactivity make them powerful building blocks for the construction of sulfonamides, sulfonate esters, and other sulfur-containing molecules. The ability to use sulfonyl chlorides for the robust protection of amines further enhances their utility in complex multi-step syntheses. A thorough understanding of their chemistry, including synthetic methods, reaction mechanisms, and characterization techniques, is essential for researchers and professionals in drug discovery and development.

References

- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent [benchchem.com]

- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. cbijournal.com [cbijournal.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Benzenesulfonyl chloride [webbook.nist.gov]

- 16. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]

- 17. Benzenesulfonyl chloride [webbook.nist.gov]

The Versatile Building Block: A Technical Guide to 4-(Difluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability. 4-(Difluoromethoxy)benzenesulfonyl chloride stands out as a key chemical building block, providing a versatile platform for the synthesis of a diverse array of biologically active sulfonamides. This in-depth technical guide explores the synthesis, reactivity, and applications of 4-(difluoromethoxy)benzenesulfonyl chloride, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(difluoromethoxy)benzenesulfonyl chloride is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₂O₃S | N/A |

| Molecular Weight | 242.63 g/mol | N/A |

| Appearance | Clear liquid | N/A |

| Boiling Point | 265-266 °C (at 760 mmHg) | N/A |

| Density | 1.523 g/mL at 25 °C | N/A |

Synthesis of 4-(Difluoromethoxy)benzenesulfonyl Chloride

The primary industrial synthesis of 4-(difluoromethoxy)benzenesulfonyl chloride involves the direct chlorosulfonation of 4-(difluoromethoxy)benzene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent. While specific industrial protocols are often proprietary, a general laboratory-scale procedure can be adapted from established methods for the synthesis of analogous benzenesulfonyl chlorides.[1]

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl Chloride

Materials:

-

4-(Difluoromethoxy)benzene

-

Chlorosulfonic acid (freshly distilled)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and maintained under an inert atmosphere (e.g., nitrogen or argon), place a molar excess of chlorosulfonic acid (typically 3-5 equivalents).

-

Cool the chlorosulfonic acid in an ice bath to 0-5 °C.

-

Slowly add 4-(difluoromethoxy)benzene (1 equivalent) dropwise to the cooled and stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(difluoromethoxy)benzenesulfonyl chloride.

-

Purification can be achieved by vacuum distillation.

Safety Note: Chlorosulfonic acid is a highly corrosive and reactive substance. This procedure should be performed with appropriate personal protective equipment in a well-ventilated fume hood.

Reactivity and Applications in Synthesis

The synthetic utility of 4-(difluoromethoxy)benzenesulfonyl chloride lies in the reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[2]

Synthesis of N-Substituted 4-(Difluoromethoxy)benzenesulfonamides

The reaction of 4-(difluoromethoxy)benzenesulfonyl chloride with primary or secondary amines is a cornerstone for the synthesis of a wide range of biologically active molecules. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

-

4-(Difluoromethoxy)benzenesulfonyl chloride

-

Primary or secondary amine (1-1.2 equivalents)

-

Anhydrous pyridine or triethylamine (1.5-2 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve the amine in anhydrous DCM.

-

Add the base (pyridine or triethylamine) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-(difluoromethoxy)benzenesulfonyl chloride (1 equivalent) in anhydrous DCM to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with DCM.

-

Wash the combined organic layers with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Workflow for Sulfonamide Synthesis

Applications in Drug Discovery

The 4-(difluoromethoxy)phenylsulfonyl moiety has been incorporated into a variety of small molecules targeting different biological pathways implicated in diseases such as cancer and inflammation. The unique properties of the difluoromethoxy group can lead to improved potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.

As Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology. The 4-(difluoromethoxy)phenylsulfonamide scaffold has been explored for the development of kinase inhibitors. While specific examples with this exact substitution are not extensively documented in publicly available literature, the closely related fluorinated phenylsulfonamide derivatives have shown significant promise. The general structure-activity relationship (SAR) suggests that the sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain, while the substituted phenyl ring can occupy adjacent hydrophobic pockets.

As Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Sulfonamides are the classical inhibitors of CAs. The 4-(difluoromethoxy)benzenesulfonamide scaffold is a promising starting point for the design of novel and selective CA inhibitors. The primary sulfonamide group is essential for coordinating to the zinc ion in the active site of the enzyme.

Signaling Pathway Inhibition

Quantitative Biological Data

While comprehensive data for compounds derived specifically from 4-(difluoromethoxy)benzenesulfonyl chloride is emerging, the following table presents hypothetical inhibitory activities based on the known potential of fluorinated sulfonamides as enzyme inhibitors. This data is for illustrative purposes to guide research efforts.

| Compound ID | Target Enzyme | IC₅₀ (nM) |

| DFMPS-K1 | Kinase A | 50 |

| DFMPS-K2 | Kinase B | 120 |

| DFMPS-CA1 | Carbonic Anhydrase II | 25 |

| DFMPS-CA2 | Carbonic Anhydrase IX | 15 |

Conclusion

4-(Difluoromethoxy)benzenesulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the creation of diverse libraries of sulfonamide derivatives. The incorporation of the difluoromethoxy group offers a powerful tool for modulating the biological and physicochemical properties of lead compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of building blocks like 4-(difluoromethoxy)benzenesulfonyl chloride will undoubtedly play a crucial role in the future of drug discovery. Further exploration of its application in the synthesis of inhibitors for a broader range of biological targets is warranted and holds significant potential for the development of next-generation medicines.

References

An In-depth Technical Guide to the Basic Hydrolysis of 4-(Difluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic hydrolysis of 4-(difluoromethoxy)benzenesulfonyl chloride, a key reaction for professionals in synthetic chemistry and drug development. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant kinetic data for analogous compounds to offer a predictive framework for this transformation.

Introduction

4-(Difluoromethoxy)benzenesulfonyl chloride is a versatile building block in medicinal and materials chemistry. The difluoromethoxy group (-OCF₂H) offers a unique combination of properties, including increased metabolic stability and the ability to act as a lipophilic hydrogen bond donor, making it a valuable substituent in the design of novel bioactive molecules.[1][2] The sulfonyl chloride moiety is a highly reactive functional group, readily undergoing nucleophilic substitution with a variety of nucleophiles, including water, alcohols, and amines.[3][4]

The hydrolysis of 4-(difluoromethoxy)benzenesulfonyl chloride, particularly under basic conditions, is a fundamental transformation that converts the reactive sulfonyl chloride into the corresponding, more stable sulfonate salt. Understanding the kinetics and mechanism of this reaction is crucial for controlling reaction conditions, preventing undesired degradation of starting materials, and for the intentional synthesis of 4-(difluoromethoxy)benzenesulfonic acid and its derivatives.

Reaction Mechanism and Kinetics

The basic hydrolysis of arylsulfonyl chlorides proceeds through a nucleophilic substitution at the sulfur atom. The generally accepted mechanism for this class of reactions is a concerted SN2-type pathway.[5][6] In this mechanism, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic sulfur center. This leads to a trigonal bipyramidal transition state where the hydroxide ion is forming a new bond and the chloride ion is concurrently breaking its bond. The reaction is completed by the departure of the chloride leaving group, resulting in the formation of the sulfonate salt.